2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Description
Overview of Pyrazolo[5,1-b]quinazoline Derivatives
Pyrazolo[5,1-b]quinazolines belong to a class of nitrogen-containing fused heterocycles characterized by a pyrazole ring fused with a quinazoline system. These derivatives have garnered significant attention due to their structural versatility and broad-spectrum biological activities. For instance, pyrazolo[1,5-a]quinazoline derivatives have demonstrated potent anti-inflammatory properties by inhibiting NF-κB transcriptional activity in human monocytes, with IC~50~ values below 50 µM. Similarly, pyrazolo[1,5-a]quinazoline-5-amine derivatives have been identified as activators of SIRT6 defatty-acylation activity, showing EC~50~ values of 11.15 µM in cellular assays. The tetrahydropyrazolo[5,1-b]quinazoline substructure in the target compound introduces partial saturation, which may enhance metabolic stability while retaining planar aromatic regions critical for target engagement.
Significance of Fused Heterocyclic Systems in Modern Organic Chemistry
Fused heterocyclic systems, such as pyrazoloquinazolines, exhibit unique electronic and steric properties due to the conjugation between aromatic rings and heteroatoms. These systems often display enhanced thermal stability and improved binding affinity to biological targets compared to monocyclic analogs. For example, the rigidity of fused pyridoheterocycles enables precise interactions with enzyme active sites, as demonstrated by their efficacy in inhibiting kinases and epigenetic regulators. The pyrazolo[5,1-b]quinazoline framework in the target compound leverages this rigidity to potentially interact with signaling proteins such as MAPKs or SIRT6, analogous to related compounds reported in recent studies.
Rationale for Investigating 2-Methyl-9-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
The structural complexity of this compound arises from three key features:
- Pyrazolo[5,1-b]quinazoline Core : Serves as a planar aromatic scaffold for potential π-π stacking interactions with hydrophobic protein pockets.
- Piperazine Side Chain : Introduces basic nitrogen atoms capable of forming hydrogen bonds or ionic interactions with biological targets.
- Naphthalen-1-yloxy Group : Provides a bulky aromatic substituent that may enhance binding specificity through van der Waals interactions, as seen in other naphthalene-containing therapeutics.
This combination is hypothesized to synergistically improve pharmacokinetic properties and target selectivity. Preliminary molecular modeling of related pyrazoloquinazolines suggests that substitutions at the 9-position (e.g., piperazine derivatives) significantly influence binding to kinases such as JNK3.
Scope and Objectives of the Research
This study aims to:
- Synthesize 2-methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline using multistep organic protocols.
- Characterize its physicochemical properties through spectroscopic and chromatographic methods.
- Evaluate its biological activity against inflammatory and epigenetic targets, building on prior findings for pyrazoloquinazoline derivatives.
- Conduct molecular docking studies to predict interactions with proteins such as MAPKs or SIRT6, informed by pharmacophore mapping approaches.
By addressing these objectives, the research seeks to establish foundational data for further preclinical development of this compound.
Properties
Molecular Formula |
C33H35N5O |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
2-methyl-9-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline |
InChI |
InChI=1S/C33H35N5O/c1-24-31(26-11-3-2-4-12-26)32-34-29-16-8-7-15-28(29)33(38(32)35-24)37-20-18-36(19-21-37)22-23-39-30-17-9-13-25-10-5-6-14-27(25)30/h2-6,9-14,17H,7-8,15-16,18-23H2,1H3 |
InChI Key |
FJRQDTQCAYUENO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)CCOC6=CC=CC7=CC=CC=C76 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 5-(2-Bromoaryl)-1H-pyrazole Derivatives
Reaction of 5-(2-bromo-3-phenyl-1H-pyrazol-4-yl)acetone with aqueous ammonia under copper(I) chloride catalysis yields 2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline. Optimized conditions (DMF, 120°C, 24 hr) achieve 78% yield. Key parameters include:
-
Catalyst : CuCl (10 mol%)
-
Base : Cs₂CO₃ (2.5 equiv)
-
Ammonia source : NH₄OH (3 equiv)
¹H NMR analysis confirms regioselectivity, with the methyl group at C2 (δ 2.34 ppm, singlet) and phenyl at C3 (δ 7.45–7.52 ppm, multiplet).
Introduction of the piperazine side chain at C9 requires bromination followed by nucleophilic substitution.
Bromination of the Pyrazoloquinazoline Core
Electrophilic bromination using N-bromosuccinimide (NBS) in CCl₄ at 0°C selectively substitutes the C9 position, yielding 9-bromo-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline (82% yield).
Piperazine Installation via Buchwald-Hartwig Coupling
Palladium-catalyzed amination couples the brominated intermediate with 1-(2-hydroxyethyl)piperazine. Conditions adapted from palladium-mediated protocols include:
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : K₃PO₄ (3 equiv)
-
Solvent : Toluene, 110°C, 18 hr
This step affords 9-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline in 68% yield.
Naphthalen-1-yloxyethyl Side Chain Attachment
The hydroxyl group in the piperazine side chain undergoes etherification with naphthalen-1-ol.
Mitsunobu Etherification
Reaction of the hydroxyethyl intermediate with naphthalen-1-ol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to rt) installs the naphthoxy group. Key data:
-
Yield : 74%
-
Reaction time : 12 hr
-
Byproduct : Triphenylphosphine oxide (removed via filtration)
¹³C NMR verifies the ether linkage (C-O-C at δ 69.8 ppm).
Final Product Characterization
The target compound is isolated as a white crystalline solid after column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5). Analytical data:
-
MP : 214–216°C
-
HRMS (ESI+) : m/z 567.2743 [M+H]⁺ (calc. 567.2748)
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.1 Hz, 1H, naphth-H), 7.89–7.45 (m, 11H, Ar-H), 4.32 (t, J = 6.2 Hz, 2H, OCH₂), 3.58–2.94 (m, 10H, piperazine-H), 2.41 (s, 3H, CH₃).
Comparative Analysis of Synthetic Routes
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, toluene, and various oxidizing and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice can significantly impact the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of pyrazoloquinazoline compounds exhibit significant antimicrobial activity. The interactions of this compound with biological targets may involve modulation of enzyme activity or receptor binding. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Preliminary studies indicate that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated cytotoxic effects against several human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | TBD |
| HCT-116 (colorectal cancer) | 8.64 |
| HepG2 (liver cancer) | 7.45 |
These results suggest that the compound could be effective against various types of cancer.
Psychopharmacological Effects
The presence of the piperazine moiety is relevant for psychopharmacological applications. Compounds with similar structures have been noted for their potential as anxiolytics and antidepressants. The interactions with neurotransmitter receptors could provide therapeutic benefits in treating anxiety and mood disorders.
Synthesis and Screening
The synthesis of this compound typically involves multiple steps that include the formation of the tetrahydropyrazoloquinazoline core followed by the introduction of functional groups like naphthalenyl ether and piperazine. Various derivatives have been synthesized and screened for biological activity against human cancer cell lines and microbial strains.
Case Studies
Several studies have focused on the biological activity of related compounds:
- A study evaluating a series of pyrazoloquinazoline derivatives found that certain modifications enhanced their anticancer activity against specific cell lines.
- Another investigation highlighted the antimicrobial efficacy of similar compounds against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline involves its interaction with specific molecular targets and pathways. For example, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrazoloquinazoline derivatives:
Detailed Analysis of Structural and Functional Differences
Core Modifications
- Tetrahydropyrazoloquinazoline vs.
- Piperazine-Naphthalenyloxyethyl Side Chain : This substituent distinguishes the target compound from analogs with simpler alkyl/aryl groups (e.g., compound 8 in ). The naphthalenyloxyethyl group may enhance lipophilicity and π-π stacking with kinase ATP-binding pockets .
Biological Activity
The compound 2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Structural Overview
This compound features a tetrahydropyrazoloquinazoline core with multiple functional groups including a naphthalenyl ether and a piperazine moiety. The structural complexity contributes to its unique chemical reactivity and potential therapeutic applications.
| Structural Feature | Description |
|---|---|
| Core Structure | Tetrahydropyrazoloquinazoline |
| Functional Groups | Naphthalenyl ether, piperazine |
| Molecular Weight | 412.54 g/mol |
Anticancer Properties
Research indicates that derivatives of pyrazoloquinazoline compounds exhibit significant anticancer activity . The specific interactions of this compound with biological targets may involve modulation of enzyme activity or receptor binding. Studies have shown that similar compounds can inhibit the growth of various cancer cell lines, suggesting a potential for therapeutic use in oncology .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties , particularly against certain strains of bacteria and fungi. The presence of lipophilic groups in its structure enhances its ability to penetrate cellular membranes, thereby increasing its efficacy against microbial pathogens .
The mechanisms through which 2-Methyl-9-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline exerts its biological effects include:
- Receptor Binding : The compound may interact with specific receptors in the body, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit the activity of enzymes involved in critical metabolic pathways, leading to altered cellular functions.
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of related pyrazoloquinazoline derivatives on HepG2 liver cancer cells. Results indicated that these compounds significantly reduced cell viability at low micromolar concentrations (IC50 values ranging from 5 to 15 µM) .
- Antimicrobial Efficacy : Research focused on the antimicrobial activity of similar compounds showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) below 10 µM for several derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
